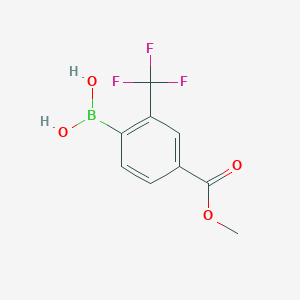

(4-(Methoxycarbonyl)-2-(trifluoromethyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Methoxycarbonyl)-2-(trifluoromethyl)phenyl)boronic acid, also known as MTFB or Boc-MTFB, is a boronic acid derivative used in scientific research. It is a white crystalline solid that is soluble in organic solvents. MTFB is commonly used as a reagent in organic synthesis and as a building block in the preparation of various pharmaceuticals.

科学的研究の応用

Catalytic Applications

(Ke Wang, Yanhui Lu, & K. Ishihara, 2018) found that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is significant for α-dipeptide synthesis, highlighting its role in peptide bond formation.

Diol and Carbohydrate Recognition

(Hormuzd R. Mulla, Nicholas J. Agard, & A. Basu, 2004) explored the ability of various boronic acids, including 3-methoxycarbonyl-5-nitrophenyl boronic acid, in binding to diols and carbohydrates. This study indicates the potential of electron-deficient boronic acids in recognizing diols and carbohydrates.

Fluorescence Quenching Studies

(H. S. Geethanjali, D. Nagaraja, R. Melavanki, & R. Kusanur, 2015) conducted a study on the fluorescence quenching of two boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. The study provides insights into the conformational changes of these molecules, crucial for understanding their interaction in various solvents.

Structural and Synthetic Applications

(R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, & Xiangdong Zhang, 2017) explored the structure of multifunctional compounds involving boronic acids, highlighting the versatility of these compounds in various fields, including medicine and industrial chemistry.

Chemical Properties and Complex Formation

(Y. Nishihara, Kyoko Nara, & K. Osakada, 2002) studied the formation of cationic rhodium complexes with new tetraarylpentaborates, demonstrating the reactivity of boronic acids with metal complexes.

Protective Groups for Diols

(N. Shimada, Sari Urata, K. Fukuhara, T. Tsuneda, & K. Makino, 2018) described the application of 2,6-bis(trifluoromethyl)phenyl boronic acid as a protective agent for diols. This highlights its role in organic synthesis, particularly in the protection and deprotection of sensitive functional groups.

作用機序

Target of Action

Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .

Mode of Action

The compound is used as a reagent in various chemical reactions, including the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and one-pot ipso-nitration of arylboronic acids . It interacts with its targets through these reactions, leading to changes in the targets’ structure and function .

Biochemical Pathways

The compound plays a role in several biochemical pathways. It is used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also contributes to the synthesis of chromenones and their bradykinin B1 antagonistic activity . These pathways can have downstream effects on various biological processes.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura cross-coupling reaction, it helps form biaryls . In the synthesis of chromenones, it contributes to their bradykinin B1 antagonistic activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts can enhance its reactivity in chemical reactions . The compound’s stability and efficacy can also be affected by factors such as temperature, pH, and the presence of other chemicals .

生化学分析

Biochemical Properties

The role of 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid in biochemical reactions is multifaceted. It has been reported to be involved in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are an efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .

Cellular Effects

The effects of 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are complex. The compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid is intricate. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid is involved in are not well-characterized. It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

[4-methoxycarbonyl-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-3-7(10(15)16)6(4-5)9(11,12)13/h2-4,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYSERDAAKUQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

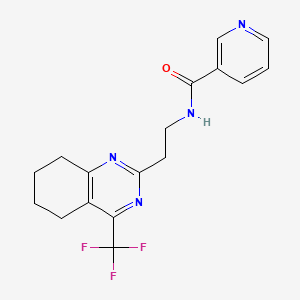

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

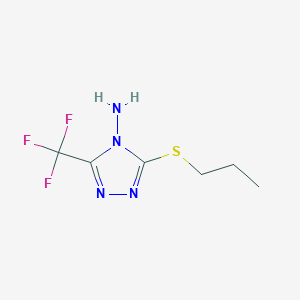

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

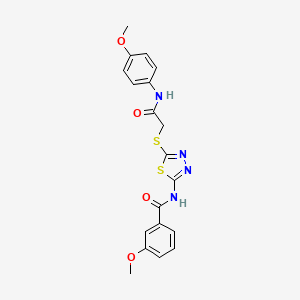

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3011294.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)